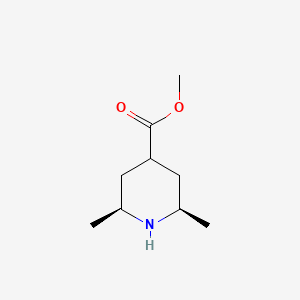
(2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester is a chemical compound with a unique structure that includes a piperidine ring substituted with methyl groups and a carboxylic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, and ketones, depending on the reaction conditions and reagents used.
Scientific Research Applications
(2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group.
(2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid propyl ester: Similar structure but with a propyl ester group.
Uniqueness
(2a,4a,6a)-2,6-Dimethyl-piperidine-4-carboxylic acid methyl ester is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. The methyl ester group may provide different pharmacokinetic properties compared to other ester derivatives.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl (2R,6S)-2,6-dimethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-6-4-8(9(11)12-3)5-7(2)10-6/h6-8,10H,4-5H2,1-3H3/t6-,7+,8? |
InChI Key |
SCSANXWNALCTOF-DHBOJHSNSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](N1)C)C(=O)OC |
Canonical SMILES |
CC1CC(CC(N1)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12870350.png)
![(3AR,6aS)-5-propylhexahydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B12870351.png)



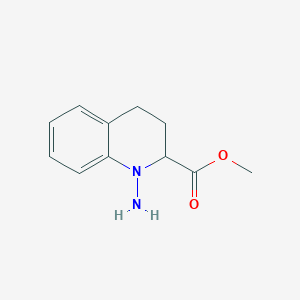
![2-Bromo-5-iodobenzo[d]oxazole](/img/structure/B12870370.png)
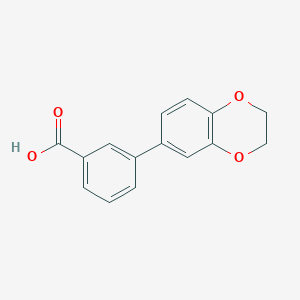

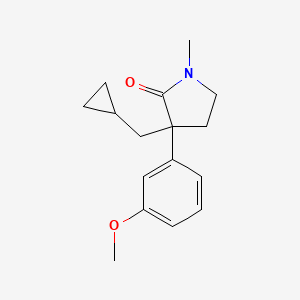

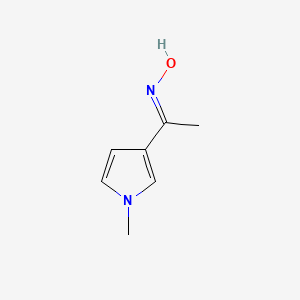
![4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B12870407.png)
